Cas no 2411252-98-5 (4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole)
4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole
- Z3919176741
- 4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl sulfurofluoridate
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- Inchi: 1S/C11H10FNO4S/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)17-18(12,14)15/h3-6H,1-2H3
- InChI Key: GMEHLGBBFXDBGO-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1C=CC(=CC=1)C1C(C)=NOC=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 375
- XLogP3: 2.9
- Topological Polar Surface Area: 77.8
4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7553302-1.0g |
4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl sulfurofluoridate |
2411252-98-5 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole
Research Briefing on 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole (CAS: 2411252-98-5)
4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole (CAS: 2411252-98-5) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique fluorosulfonyloxy and oxazole functional groups, has shown potential as a versatile intermediate in the synthesis of bioactive molecules and as a probe for studying protein interactions. Recent studies have explored its applications in targeted drug design and covalent inhibitor development, leveraging its reactive fluorosulfonyl moiety for selective modification of biological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole as a covalent warhead in the design of kinase inhibitors. The researchers synthesized a series of derivatives and evaluated their binding kinetics with various kinase targets, revealing high selectivity for specific isoforms. The fluorosulfonyl group facilitated irreversible binding to cysteine residues near the ATP-binding site, offering a promising strategy for overcoming drug resistance in cancer therapy. The study also highlighted the compound's stability under physiological conditions, a critical factor for in vivo applications.
In another recent investigation, the compound was employed as a chemical probe to map reactive cysteine residues in proteomes. Published in Nature Chemical Biology (2024), this work utilized quantitative mass spectrometry to identify over 200 previously unannotated cysteine sites across multiple cell lines. The findings underscore the compound's value in chemoproteomics, enabling the discovery of novel druggable sites and advancing our understanding of redox-sensitive signaling pathways. The study also noted the compound's compatibility with click chemistry, allowing for downstream functionalization and visualization.
From a synthetic chemistry perspective, novel methodologies for the preparation of 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole have been developed to improve yield and scalability. A 2024 Organic Process Research & Development paper described a continuous-flow synthesis approach that reduced reaction times from hours to minutes while maintaining high purity (>98%). This technological advancement addresses previous challenges in large-scale production, facilitating broader research applications and potential industrial adoption.
Safety and toxicology assessments of this compound have progressed in parallel with its application studies. Recent in vitro cytotoxicity screening (2024) indicated favorable selectivity indices for several derivatives, though some structure-activity relationship studies suggest that modifications to the oxazole ring may be necessary to optimize pharmacokinetic properties. These findings are guiding ongoing medicinal chemistry optimization efforts in multiple pharmaceutical development programs.
The compound's unique combination of reactivity and selectivity positions it as a valuable tool in chemical biology and a promising scaffold for therapeutic development. Current research directions include exploring its applications in targeted protein degradation and as a basis for developing novel PET tracers, leveraging the fluorine atom for radiolabeling. As these investigations progress, 4-(4-Fluorosulfonyloxyphenyl)-3,5-dimethyl-1,2-oxazole is expected to play an increasingly important role in bridging chemical and biological discovery.
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